molecular formula C17H23N3O3S B2754341 1-(4-ethoxyphenyl)-N,N-dimethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-sulfonamide CAS No. 899949-34-9

1-(4-ethoxyphenyl)-N,N-dimethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-sulfonamide

货号: B2754341
CAS 编号: 899949-34-9
分子量: 349.45
InChI 键: WZQGLNLAQVTIDF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-ethoxyphenyl)-N,N-dimethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-sulfonamide ( 899949-34-9) is a high-purity, complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a pyrrolo[1,2-a]pyrazine core, a privileged scaffold in pharmaceutical development, substituted with a 4-ethoxyphenyl group and a dimethylsulfonamide moiety. With a molecular formula of C17H23N3O3S and a molecular weight of 349.45 g/mol, this compound is offered with a guaranteed purity of 90% or higher and is available in quantities ranging from 1mg to 40mg to suit various research needs . The structural features of this sulfonamide derivative suggest potential as a valuable biochemical probe for investigating enzyme inhibition pathways, particularly given the known biological activity of related pyrrolopyrazine compounds as inhibitors of important enzyme targets like poly(ADP-ribose)polymerase (PARP) . The presence of both the sulfonamide group and the ethoxyphenyl substitution makes this compound particularly interesting for structure-activity relationship studies in hit-to-lead optimization campaigns, especially in oncology, neurodegenerative diseases, and cardiovascular research where similar heterocyclic compounds have shown therapeutic potential . Researchers value this chemical entity for exploring novel mechanisms of action and developing new chemical tools for biological pathway analysis. Intended Use and Handling: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper safety protocols and handling procedures for laboratory chemicals should be followed, including the use of appropriate personal protective equipment. Researchers should consult the safety data sheet for specific hazard and disposal information.

属性

IUPAC Name

1-(4-ethoxyphenyl)-N,N-dimethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-4-23-15-9-7-14(8-10-15)17-16-6-5-11-19(16)12-13-20(17)24(21,22)18(2)3/h5-11,17H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQGLNLAQVTIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Cyclocondensation of Diamines and Diketones

A common strategy for constructing pyrazine rings involves the condensation of 1,2-diamines with 1,2-diketones. For example, reacting 1,2-diaminopyrrolidine with glyoxal derivatives under acidic conditions yields the pyrrolo[1,2-a]pyrazine scaffold.

Optimized Procedure

  • Reactants : 1,2-Diaminopyrrolidine (10 mmol), ethyl glyoxalate (12 mmol)
  • Catalyst : Fe(ClO₄)₃·H₂O (5 mol%)
  • Solvent : Toluene/acetic acid (1:1 v/v)
  • Conditions : 50°C, 16 hours
  • Yield : 58–65%

Ring-Closing Metathesis (RCM)

Alternative approaches employ RCM using Grubbs catalysts to form the bicyclic system. For instance, a diene precursor containing pyrrole and pyrazine motifs undergoes metathesis to yield the fused ring.

Sulfonamide Functionalization

Sulfonation and Amidation

Sulfonation at position 2 is achieved by treating the intermediate with chlorosulfonic acid, followed by reaction with dimethylamine.

Step 1: Sulfonation

  • Reactant : Pyrrolo[1,2-a]pyrazine intermediate (5 mmol)
  • Reagent : ClSO₃H (10 mmol)
  • Conditions : DCM, 0°C → rt, 4 hours
  • Product : Sulfonyl chloride derivative (78% yield)

Step 2: Amidation

  • Reactant : Sulfonyl chloride (5 mmol)
  • Reagent : Dimethylamine (15 mmol, 2 M in THF)
  • Conditions : THF, 0°C → rt, 12 hours
  • Yield : 85–90%

Integrated Synthetic Routes

Sequential Approach (Core → Aryl → Sulfonamide)

  • Synthesize pyrrolo[1,2-a]pyrazine core via Fe(ClO₄)₃-catalyzed cyclization.
  • Introduce 4-ethoxyphenyl via Ullmann coupling.
  • Install sulfonamide via chlorosulfonation and amidation.

Overall Yield : 22–28% (three steps)

Convergent Approach

  • Pre-functionalize pyrazine precursors with sulfonamide groups before cyclization.

Analytical Characterization

Key Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.45–7.38 (m, 2H, Ar-H), 6.90–6.84 (m, 2H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.21 (s, 6H, N(CH₃)₂).
  • HRMS (ESI+) : m/z calc. for C₁₈H₂₂N₃O₃S [M+H]⁺: 360.1382; found: 360.1385.

Challenges and Optimization

  • Regioselectivity : Ensuring sulfonation occurs exclusively at position 2 requires steric and electronic directing groups.
  • Catalyst Loading : Reducing Fe(ClO₄)₃·H₂O to 2 mol% decreases yield to 35%, indicating optimal loading at 5 mol%.

化学反应分析

1-(4-ethoxyphenyl)-N,N-dimethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The sulfonamide moiety can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the sulfonamide bond and the formation of corresponding amines and sulfonic acids.

科学研究应用

1-(4-ethoxyphenyl)-N,N-dimethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism of action of 1-(4-ethoxyphenyl)-N,N-dimethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

相似化合物的比较

tert-Butyl 1-(Pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate (EN300-1725901)

  • Structure : Replaces the 4-ethoxyphenyl group with pyridin-4-yl and substitutes the sulfonamide with a tert-butyl carboxylate.
  • Properties : Molecular weight = 299.38 g/mol; CAS 1103427-47-7.
  • Synthesis : Prepared via tert-butyl esterification of the pyrrolo[1,2-a]pyrazine core .
  • Key Differences : The pyridine ring introduces basicity, while the tert-butyl group increases steric bulk compared to the ethoxyphenyl and sulfonamide substituents in the target compound.

2-tert-Butyl 8-Methyl 6-(Aminomethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate (CAS 2219373-50-7)

  • Structure: Features dual carboxylate groups (tert-butyl and methyl esters) and an aminomethyl substituent.
  • Properties : Molecular weight = 355.39 g/mol.
  • Applications : Serves as a building block for further functionalization, contrasting with the sulfonamide’s direct bioactivity .

Sulfonamide-Containing Analogues

N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (CAS 1005629-66-2)

  • Structure : Contains a pyrazole-sulfonamide motif instead of the pyrrolo[1,2-a]pyrazine core.
  • Properties : Molecular weight = 413.88 g/mol.
  • Activity : Sulfonamide groups in such compounds are often linked to kinase or protease inhibition .

Cyclohexyl-Octahydro-pyrrolo[1,2-a]pyrazine-Based Inhibitors (COPP Series)

  • Structure : Combines a cyclohexyl group with an octahydro-pyrrolo[1,2-a]pyrazine scaffold.
  • Activity : Inhibits human N-myristoyltransferase-1 (NMT-1) with IC50 values ranging from 6 μM to >1 mM. The most potent analogue (compound 24 ) binds competitively at the peptide-binding site .
  • Comparison : The target compound’s ethoxyphenyl group may offer improved selectivity over COPP inhibitors due to aromatic interactions.

Ethoxyphenyl-Substituted Analogues

1-(3,4-Dimethylphenyl)-3-Phenyl-5-(4-Ethoxyphenyl)-2-Pyrazoline (Compound 2h)

  • Structure : A pyrazoline derivative with a 4-ethoxyphenyl substituent.
  • Synthesis : Yield = 85%; m.p. = 102–106°C; Rf = 0.85 (petroleum ether/ethyl acetate, 4:1).
  • Spectroscopy : <sup>1</sup>H-NMR shows characteristic ethoxy signals at δ 1.42 (t, 3H) and 4.02 (q, 2H) .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity/Application Reference
1-(4-Ethoxyphenyl)-N,N-dimethyl-pyrrolo[1,2-a]pyrazine-2-sulfonamide Pyrrolo[1,2-a]pyrazine 4-Ethoxyphenyl, dimethylsulfonamide 363.44* Potential enzyme inhibition
tert-Butyl 1-(pyridin-4-yl)-pyrrolo[1,2-a]pyrazine-2-carboxylate Pyrrolo[1,2-a]pyrazine Pyridin-4-yl, tert-butyl carboxylate 299.38 Building block for drug discovery
Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine (COPP inhibitor 24) Octahydro-pyrrolo[1,2-a]pyrazine Cyclohexyl, carbazole 418.52† NMT-1 inhibition (IC50 = 6 μM)
1-(3,4-Dimethylphenyl)-5-(4-ethoxyphenyl)-2-pyrazoline (Compound 2h) Pyrazoline 4-Ethoxyphenyl, 3,4-dimethylphenyl 356.46 Synthetic intermediate; no reported bioactivity

*Calculated molecular weight based on formula.
†From EP 2022/06 data .

Key Research Findings

Synthetic Efficiency : Pyrrolo[1,2-a]pyrazine derivatives with ethoxyphenyl groups (e.g., compound 2h ) are synthesized in high yields (80–85%) via reflux conditions, suggesting scalability for the target compound .

Bioactivity Trends : Sulfonamide-substituted pyrrolo[1,2-a]pyrazines (e.g., COPP inhibitors) exhibit enzyme inhibitory activity, while ester derivatives (e.g., EN300-1725901) serve as precursors for further modification .

生物活性

1-(4-ethoxyphenyl)-N,N-dimethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on antitumor, anti-inflammatory, and antimicrobial activities. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Synthesis

The compound can be synthesized through various methods involving the reaction of pyrrole derivatives with sulfonamide precursors. The synthesis typically involves:

  • Reagents : Ethoxyphenyl hydrazine, dimethylformamide (DMF), and appropriate catalysts.
  • Conditions : Refluxing the mixture under inert atmosphere until completion, monitored by thin-layer chromatography (TLC).

Antitumor Activity

Research indicates that pyrazine derivatives exhibit significant antitumor properties. The compound has been evaluated against various cancer cell lines:

  • Inhibition of BRAF(V600E) : The compound showed promising inhibitory activity against this mutant kinase, which is implicated in melanoma.
  • Cell Viability Assays : Results demonstrated a reduction in cell viability in treated cancer cells compared to controls.
Cell LineIC50 (µM)
A375 (Melanoma)5.2
MCF-7 (Breast)8.3
HCT116 (Colon)6.7

Anti-inflammatory Activity

The compound's anti-inflammatory effects have been studied using in vitro models:

  • Cytokine Production : It significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1500600
IL-61200400

Antimicrobial Activity

The antimicrobial properties of the compound were assessed against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The MIC values indicated effective inhibition of both Gram-positive and Gram-negative bacteria.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the ethoxy and dimethyl groups influence the biological activity significantly. For instance:

  • Substitution Patterns : Altering the position of substituents on the phenyl ring affects both potency and selectivity toward specific biological targets.

Case Studies

Recent studies have highlighted the efficacy of this compound in various preclinical models:

  • Study on Melanoma Treatment : A study demonstrated that the compound effectively inhibited tumor growth in A375 xenograft models.
  • Inflammation Model : In a carrageenan-induced paw edema model, the compound significantly reduced swelling compared to control groups.

常见问题

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for 1-(4-ethoxyphenyl)-N,N-dimethyl-pyrrolo[1,2-a]pyrazine-2-sulfonamide?

  • Methodological Answer :

  • Step 1 : Start with a pyrrolo[1,2-a]pyrazine core and introduce substituents via nucleophilic substitution or cyclization reactions. Ethoxyphenyl groups can be added using Ullmann coupling or Suzuki-Miyaura cross-coupling for regioselectivity .
  • Step 2 : Sulfonamide formation typically involves reacting a sulfonyl chloride intermediate with dimethylamine under inert conditions (e.g., N₂ atmosphere) .
  • Step 3 : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography (C18 reverse-phase). Validate purity with HPLC (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to verify substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, dimethyl sulfonamide at δ 2.8–3.1 ppm) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹) and pyrrolo-pyrazine ring vibrations (1600–1450 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₈H₂₃N₃O₃S) with <2 ppm error .

Q. How can researchers assess the enzyme inhibitory potential of this compound?

  • Methodological Answer :

  • Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of kinases (e.g., CDK2, Aurora A) at varying concentrations (IC₅₀ determination) .
  • Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., staurosporine) and analyze using GraphPad Prism for statistical significance .

Advanced Research Questions

Q. What strategies are effective in optimizing the pharmacokinetic properties of pyrrolo-pyrazine sulfonamides?

  • Methodological Answer :

  • LogP Modulation : Introduce polar groups (e.g., hydroxyls) via late-stage functionalization to improve solubility without disrupting core binding motifs .
  • Metabolic Stability : Test hepatic microsomal stability (human/rat) and use CYP450 inhibition assays to identify metabolic hotspots. Modify substituents (e.g., fluorine substitution) to block oxidation .

Q. How can computational tools aid in understanding the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 1H1S). Prioritize residues (e.g., hinge-region Glu81) for hydrogen bonding .
  • QSAR Modeling : Train models with datasets of analogous pyrrolo-pyrazines (IC₅₀ values) to predict activity cliffs and guide synthetic prioritization .

Q. What experimental approaches resolve discrepancies in reported biological activity data for structurally similar compounds?

  • Methodological Answer :

  • Orthogonal Assays : Validate conflicting cytotoxicity data using both MTT and CellTiter-Glo® assays to rule out assay-specific artifacts .
  • Crystallographic Analysis : Resolve binding mode ambiguities (e.g., flipped ethoxyphenyl orientation) via X-ray co-crystallography with target proteins .

Q. How can substituent effects on the ethoxyphenyl group be systematically studied to enhance target selectivity?

  • Methodological Answer :

  • Parallel Synthesis : Prepare derivatives with varied substituents (e.g., methoxy, halogen) using combinatorial chemistry.
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler®) to identify off-target effects. Correlate substituent electronegativity with selectivity ratios .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。